N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide
Brand Name: Vulcanchem
CAS No.: 13417-01-1
VCID: VC20972158
InChI: InChI=1S/C13H13F17N2O2S/c1-32(2)5-3-4-31-35(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h31H,3-5H2,1-2H3
SMILES: CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C13H13F17N2O2S
Molecular Weight: 584.29 g/mol

N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide

CAS No.: 13417-01-1

Cat. No.: VC20972158

Molecular Formula: C13H13F17N2O2S

Molecular Weight: 584.29 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide - 13417-01-1

Specification

CAS No. 13417-01-1
Molecular Formula C13H13F17N2O2S
Molecular Weight 584.29 g/mol
IUPAC Name N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide
Standard InChI InChI=1S/C13H13F17N2O2S/c1-32(2)5-3-4-31-35(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h31H,3-5H2,1-2H3
Standard InChI Key MSJXTBMNRCTIDR-UHFFFAOYSA-N
SMILES CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide is a complex organic compound characterized by its highly fluorinated structure and the presence of a dimethylamino group. This compound is part of a broader class of perfluorinated sulfonamides, which have been studied for their unique chemical properties and potential applications.

Synthesis and Preparation Methods

The synthesis of N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide typically involves multiple steps. The process begins with the preparation of a fluorinated octane sulfonamide precursor, followed by the introduction of the dimethylamino propyl group through a nucleophilic substitution reaction. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of sulfoxides, sulfones, or other derivatives, depending on the conditions and reagents used.

Types of Reactions

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction reactions can convert the sulphonamide group to amines or other reduced forms using reducing agents such as lithium aluminum hydride.

  • Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Environmental and Health Considerations

Perfluorinated compounds, including N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide, have raised concerns due to their persistence in the environment and potential health impacts. These compounds are known for their resistance to degradation and have been linked to various environmental and health issues.

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